

Technical Support Center: Lathodoratin Mass Spectrometry Analysis

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Compound of Interest

Compound Name: Lathodoratin

Cat. No.: B1674539

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the mass spectrometry fragmentation pattern analysis of **Lathodoratin**.

Compound Information:

- Name: **Lathodoratin**
- IUPAC Name: 3-ethyl-5,7-dihydroxy-4H-chromen-4-one[1]
- Chemical Formula: $C_{11}H_{10}O_4$ [1]
- Exact Mass: 206.0579 u[1][2]
- Molecular Weight: 206.19 g/mol [1]

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ($[M+H]^+$) for **Lathodoratin**? A: Given the exact mass of 206.0579 u, the expected m/z for the protonated molecular ion $[M+H]^+$ in positive ion mode ESI-MS will be approximately 207.0657.

Q2: What are the primary fragmentation pathways for chromone-like structures such as **Lathodoratin**? A: The predominant fragmentation of flavonoids and related structures involves cleavages of the C-ring.[3] For **Lathodoratin**, key fragmentations are expected to include the

retro-Diels-Alder (RDA) reaction, sequential losses of neutral molecules like carbon monoxide (CO), and loss of the ethyl group.[3][4]

Q3: Why am I seeing a peak at m/z 153 in my MS/MS spectrum? A: A product ion at m/z 153 is a key diagnostic marker for flavonoids and related structures that possess two hydroxyl groups on the A-ring.[4][5] It is typically formed via a retro-Diels-Alder (RDA) fragmentation of the C-ring, representing the dihydroxybenzene portion (the A-ring) of the molecule.

Q4: My signal-to-noise ratio is very low. What are the common causes? A: A low signal-to-noise ratio can stem from several factors:

- **Insufficient Sample Concentration:** The concentration of **Lathodoratin** in your sample may be below the instrument's limit of detection.
- **Poor Ionization Efficiency:** Adjust ESI source parameters such as capillary voltage, nebulizer pressure, and gas temperature. **Lathodoratin**'s phenolic hydroxyl groups should ionize well in negative mode ($[M-H]^-$) as well, which may provide better sensitivity.
- **Matrix Effects:** Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation or sample cleanup.
- **Instrument Contamination:** A dirty ion source, transfer capillary, or mass analyzer can significantly reduce signal intensity.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |
|-------------------------------|---|---|
| No Signal or Very Weak Signal | 1. Instrument not properly tuned/calibrated.2. Incorrect MS acquisition parameters.3. Sample degradation or low concentration.4. LC plumbing issue (leak, clog). | 1. Perform instrument tuning and calibration as per manufacturer's guidelines.2. Verify settings for ionization mode, mass range, and source parameters.3. Prepare a fresh, higher concentration sample. Store extracts at -20°C or lower. ^[1] 4. Check for leaks and ensure consistent flow and pressure. |
| High Background Noise | 1. Contaminated mobile phase or solvent.2. Leaks in the LC or MS system introducing air. ^[6] 3. Contaminated ion source or sample cone.4. Use of non-volatile buffers. | 1. Use high-purity LC-MS grade solvents and freshly prepared mobile phases.2. Perform a leak check, especially around fittings and the vent valve. ^[6] 3. Clean the ion source according to the manufacturer's protocol.4. Use volatile mobile phase modifiers like formic acid or acetic acid. |
| Poor Peak Shape / Tailing | 1. Column degradation or contamination.2. Incompatible mobile phase pH.3. Secondary interactions with column hardware or packing material. | 1. Flush the column or replace it if necessary.2. For phenolic compounds, acidifying the mobile phase (e.g., with 0.1% formic acid) often improves peak shape.3. Use a column specifically designed for phenolic compound analysis. |
| Unstable ESI Spray | 1. Blockage in the ESI needle.2. Incorrect needle positioning.3. Inappropriate mobile phase flow rate or composition. | 1. Sonicate the needle in an appropriate solvent or replace it.2. Optimize the needle position relative to the MS inlet.3. Ensure the flow rate is |

within the optimal range for the ESI source.

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Caption: Troubleshooting decision tree for common LC-MS issues.

Predicted Fragmentation Data for Lathodoratin

The following table summarizes the predicted key ions for **Lathodoratin** in positive mode ESI-MS/MS.

| Ion | m/z (monoisotopic) | Description | Proposed Origin |
|---|--------------------|--|---|
| [M+H] ⁺ | 207.0657 | Protonated Molecule (Precursor Ion) | Lathodoratin + H ⁺ |
| [M+H-CO] ⁺ | 179.0706 | Neutral loss of Carbon Monoxide | Loss of CO from the C-ring pyrone moiety. |
| [M+H-2CO] ⁺ | 151.0757 | Sequential loss of two CO molecules | Stepwise elimination of CO from the C-ring. [3] |
| [¹³ A] ⁺ | 153.0553 | Retro-Diels-Alder (RDA) Fragment | RDA cleavage of the C-ring, retaining the A- ring with two hydroxyl groups.[3] |
| [M+H-C ₂ H ₄] ⁺ | 179.0342 | Neutral loss of Ethene | Loss of the ethyl group via a rearrangement. |

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Experimental Protocol: LC-MS/MS Analysis of Lathodoratin

This protocol provides a general method for the analysis of **Lathodoratin** from a plant extract. Optimization may be required based on the specific matrix and instrumentation.

1. Sample Preparation (Plant Extract)

- Weigh approximately 100 mg of lyophilized, ground plant tissue into a 2 mL microcentrifuge tube.^[7]
- Add 1.0 mL of an extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
- Vortex thoroughly and sonicate the sample for 30 minutes in a chilled water bath.^[7]
- Centrifuge at 14,000 x g for 15 minutes at 4°C.^{[7][8]}
- Carefully transfer the supernatant to a new tube.
- Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an LC-MS vial.^[7]
- Store the vial at 4°C in the autosampler pending analysis. For long-term storage, keep at -80°C.

2. LC-MS/MS System Configuration

- LC System: UHPLC system capable of binary gradients.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.^{[3][9]}

3. Chromatographic Conditions

- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient:
 - 0.0 - 2.0 min: 5% B
 - 2.0 - 15.0 min: 5% to 95% B (linear ramp)
 - 15.0 - 17.0 min: Hold at 95% B

- 17.1 - 20.0 min: Re-equilibrate at 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

4. Mass Spectrometer Conditions (Positive Ion Mode)

- Ionization Mode: ESI Positive
- Capillary Voltage: 3.5 kV
- Nebulizer Pressure: 35 psi[7]
- Drying Gas Flow: 10 L/min[7]
- Gas Temperature: 325°C
- MS1 Scan Range: m/z 100 - 500
- MS/MS (Product Ion Scan):
 - Precursor Ion: m/z 207.07
 - Collision Energy: 20-40 eV (optimization recommended)
 - Product Ion Scan Range: m/z 50 - 220

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experimental workflow for LC-MS/MS analysis.
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